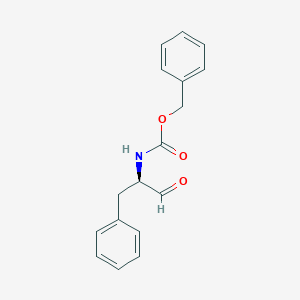

Cbz-D-Phenylalaninal

Übersicht

Beschreibung

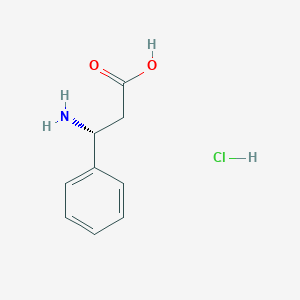

Cbz-D-Phenylalaninal, also known as N-CBZ-D-phenylalanine, is a derivative of the amino acid phenylalanine. It is modified with a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect the amino functional group. This modification is crucial for preventing unwanted reactions during the synthesis of peptides, particularly when specific amino acid sequences are required .

Synthesis Analysis

The synthesis of Cbz-D-Phenylalaninal-related compounds has been explored in various studies. For instance, the non-enzymatic synthesis of the dipeptide Cbz-Phe-Leu was achieved using N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe) and L-leucine (Leu) with N, N'-dicyclohexylcarbodiimide (DCC) as a condensing agent in a reversed micellar system . Another study focused on synthesizing an intermediate for HIV protease inhibitors, which involved multiple steps starting from natural L-phenylalanine (L-Phe), including amino protection and the Arndt-Eistert reaction .

Molecular Structure Analysis

The molecular structure of Cbz-D-Phenylalaninal and its derivatives is characterized by the presence of the Cbz protecting group attached to the amino group of the phenylalanine. This structure has been confirmed by various analytical techniques such as LC-MS and X-ray diffraction, which provide detailed information about the molecular configuration and the spatial arrangement of atoms within the compound .

Chemical Reactions Analysis

The chemical behavior of Cbz-D-Phenylalaninal in reactions is influenced by the presence of the Cbz group. For example, in the synthesis of dipeptides, the Cbz group on the phenylalanine prevents it from reacting with other compounds until the desired reaction conditions are met, such as the presence of a condensing agent like DCC . The Cbz group can be removed later in the synthesis process to yield the free amino group necessary for peptide bond formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of Cbz-D-Phenylalaninal are affected by the Cbz protecting group. For instance, the solubility and reactivity of the compound can be altered. In high-performance liquid chromatography (HPLC), the retention factor of N-CBZ-D-phenylalanine was found to decrease with the addition of ionic liquid to the mobile phase, which also improved the resolution between D-tryptophan and N-CBZ-D-phenylalanine . These properties are crucial for the separation and purification processes in peptide synthesis.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Cbz-D-Phenylalaninal and its analogs demonstrate significant inhibitory effects on enzymes like chymotrypsin and subtilisin. The structure-activity relationship of these compounds indicates their potential as enzyme inhibitors, with some showing potent inhibition of subtilisin and chymotrypsin (Pietrusewicz et al., 2009).

Peptide Synthesis

Cbz-D-Phenylalaninal is used in the synthesis of peptides like aspartame precursors. The use of organic-solvent-stable proteases in aqueous-organic solvent systems has been explored to improve the reaction rates and yields for synthesizing these peptides (Tsuchiyama et al., 2007).

Complexation Thermodynamics

Studies on complexation thermodynamics involve Cbz-D-Phenylalaninal to understand the stability constants, standard free energies, enthalpies, and entropy changes in host−guest complexation. This research provides insights into the thermodynamic control of supramolecular systems (Rekharsky & Inoue, 2000).

Chromatographic Separation

Research involving Cbz-D-Phenylalaninal focuses on improving chromatographic separation techniques. The use of ionic liquids as additives in the mobile phase during high-performance liquid chromatography (HPLC) has shown improvements in the separation of compounds like D-tryptophan and N-CBZ-D-phenylalanine (김은철 et al., 2006).

Non-Enzymatic Synthesis

The non-enzymatic synthesis of dipeptides involving Cbz-D-Phenylalaninal has been studied, with focus on optimizing operational conditions like pH and water content to maximize yields (Matsumoto & Hano, 2021).

Molecular Imprinting

Cbz-D-Phenylalaninal is used in the preparation of uniform-sized polymer beads molecularly imprinted for N-carbobenzoxy-L-phenylalanine. These materials demonstrate an imprinting effect and adsorption properties, indicating their potential use in selective adsorption applications (Guo et al., 2005).

Chiral Stationary Phase Development

Eigenschaften

IUPAC Name |

benzyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDPJHOWPIVWMR-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444829 | |

| Record name | Cbz-D-Phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-D-Phenylalaninal | |

CAS RN |

63219-70-5 | |

| Record name | Cbz-D-Phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

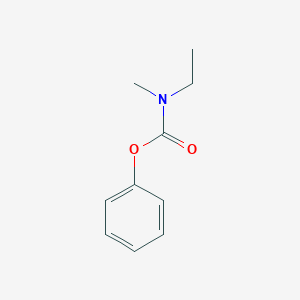

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.